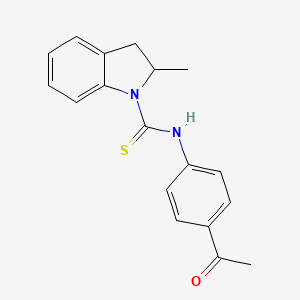![molecular formula C17H32N2O3 B6129247 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one](/img/structure/B6129247.png)
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a hydroxy group, and a substituted oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the piperidinone core through cyclization reactions.
- Introduction of the hydroxy group via selective oxidation.
- Attachment of the oxane ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one involves its interaction with specific molecular targets. The hydroxy group and the piperidinone core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidine: Similar structure but lacks the ketone group.
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]pyrrolidin-2-one: Similar structure but with a pyrrolidinone core.
Uniqueness: 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[methyl(oxan-4-yl)amino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-16(2,3)12-19-9-5-8-17(21,15(19)20)13-18(4)14-6-10-22-11-7-14/h14,21H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOTYRQHKIBKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)(CN(C)C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6129177.png)
![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)

![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)
![2-(3-ETHOXY-4-HYDROXYPHENYL)-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B6129210.png)

![3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B6129242.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate](/img/structure/B6129259.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)
